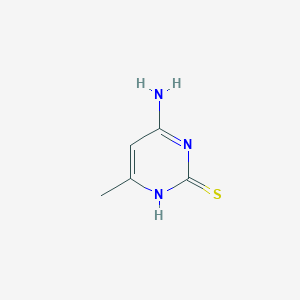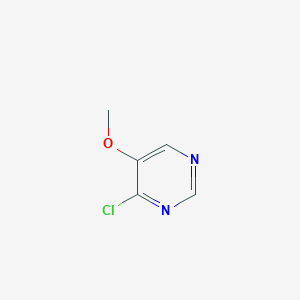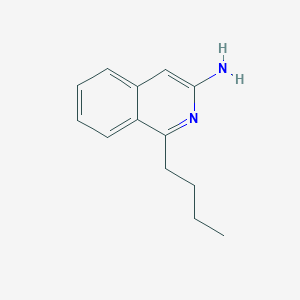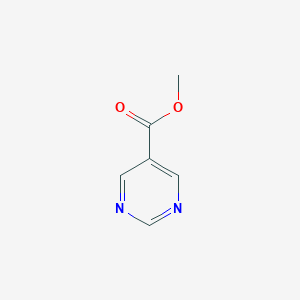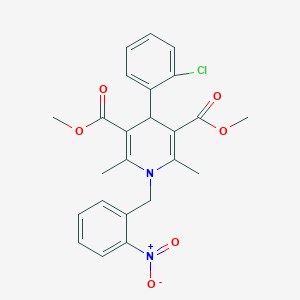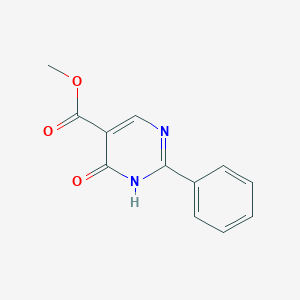
N-(5-bromo-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-nitrophenyl)acetamide, commonly referred to as BNA, is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BNA is not well understood. However, it is believed that BNA may act as an electrophile, reacting with nucleophiles such as amines and thiols to form covalent bonds. BNA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
BNA has been found to exhibit several biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. BNA has also been found to exhibit antitumor activity and anti-inflammatory activity. In addition, BNA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
BNA is a useful reagent for the synthesis of various organic compounds, and its availability and low cost make it an attractive option for researchers. However, BNA has some limitations for lab experiments. It is a highly reactive compound and requires careful handling to avoid unwanted reactions. BNA is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of BNA in scientific research. One potential application is in the development of new antimicrobial agents. BNA has been shown to exhibit antimicrobial activity, and further research could lead to the identification of new compounds with improved activity. BNA could also be used in the development of new anti-inflammatory agents, as it has been shown to exhibit anti-inflammatory activity. Additionally, BNA could be used in the development of new antitumor agents, as it has been shown to exhibit antitumor activity. Further research is needed to fully understand the mechanism of action of BNA and its potential applications in scientific research.
Conclusion:
In conclusion, N-(5-bromo-2-nitrophenyl)acetamide is a useful compound that has found widespread use in scientific research. It is a useful reagent for the synthesis of various organic compounds and has been found to exhibit several biochemical and physiological effects. While BNA has some limitations for lab experiments, its availability and low cost make it an attractive option for researchers. Future research on BNA could lead to the development of new antimicrobial agents, anti-inflammatory agents, and antitumor agents.
Scientific Research Applications
BNA has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been found to be a useful reagent for the preparation of diazo compounds, azo dyes, and other organic compounds. BNA has also been used in the synthesis of biologically active molecules such as antimicrobial agents, antitumor agents, and anti-inflammatory agents.
properties
CAS RN |
50863-02-0 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
N-(5-bromo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
InChI Key |
OZYXAZLLOVTHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

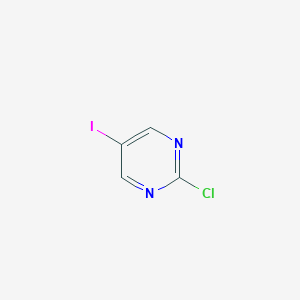
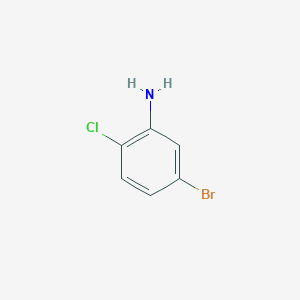


![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
